molecular formula C7H14Cl2N4O B12307640 rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride

rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride

Cat. No.: B12307640
M. Wt: 241.12 g/mol
InChI Key: SOHXHZHTAAJIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride is a synthetic compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of a triazole ring and an oxolane ring, which are known for their diverse biological activities. The dihydrochloride form indicates that the compound is present as a salt, which can enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an azide and an alkyne.

    Formation of the Oxolane Ring: This step may involve the cyclization of a diol or a similar precursor under acidic or basic conditions.

    Coupling of the Triazole and Oxolane Rings: This can be done through a nucleophilic substitution reaction or other suitable coupling reactions.

    Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated or other substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or tool for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine: The base form without the dihydrochloride salt.

    Other Oxolane Derivatives: Compounds with similar oxolane ring structures.

    Other Triazole Derivatives: Compounds with similar triazole ring structures.

Uniqueness

rac-(2R,3S)-2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride is unique due to its specific combination of the triazole and oxolane rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C7H14Cl2N4O

Molecular Weight

241.12 g/mol

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride

InChI

InChI=1S/C7H12N4O.2ClH/c1-4-9-7(11-10-4)6-5(8)2-3-12-6;;/h5-6H,2-3,8H2,1H3,(H,9,10,11);2*1H

InChI Key

SOHXHZHTAAJIOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C2C(CCO2)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.